Cas no 903864-41-5 (3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one)

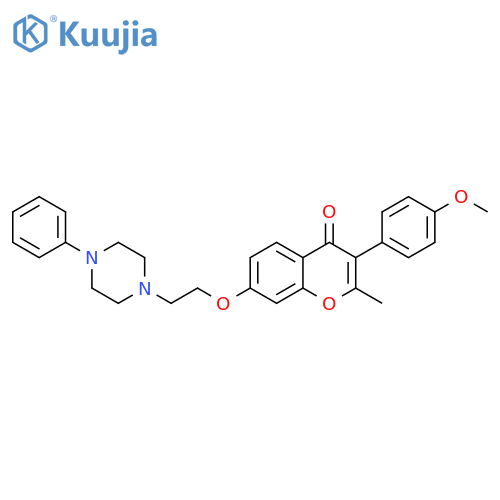

903864-41-5 structure

商品名:3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one

CAS番号:903864-41-5

MF:C29H30N2O4

メガワット:470.559507846832

CID:5425713

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one

- 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one

-

- インチ: 1S/C29H30N2O4/c1-21-28(22-8-10-24(33-2)11-9-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23/h3-13,20H,14-19H2,1-2H3

- InChIKey: MSRRVTPOQLKAPZ-UHFFFAOYSA-N

- ほほえんだ: C1(C)OC2=CC(OCCN3CCN(C4=CC=CC=C4)CC3)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-4353-4mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-20μmol |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-25mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-2μmol |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-5μmol |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-75mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-1mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-20mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-10mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4353-30mg |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one |

903864-41-5 | 30mg |

$119.0 | 2023-09-11 |

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

903864-41-5 (3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one) 関連製品

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量